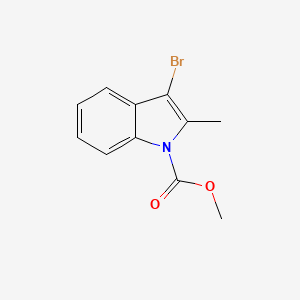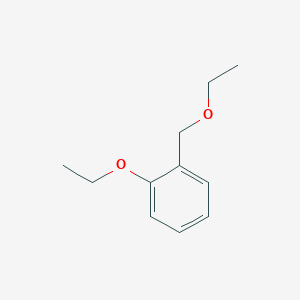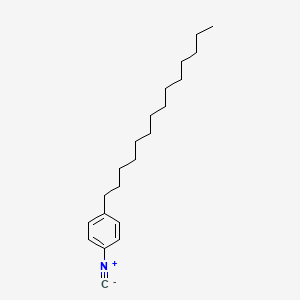
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by its unique structure, which includes three ethenylphenyl groups attached to a triazatriborinane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with 4-ethenylphenylboronic acid in the presence of a triazine derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of catalysts, such as palladium or platinum complexes, can further improve the yield and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of boron-hydride complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoboron compounds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, making the compound useful in catalysis and material science. The ethenyl groups provide sites for further functionalization, allowing the compound to participate in a variety of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Borazine, 2,4,6-tris(4-ethenylphenyl): Similar in structure but lacks the triazatriborinane core.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains a phosphine core instead of boron, used in different catalytic applications.
Uniqueness
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of novel materials and in applications requiring specific boron interactions.
Eigenschaften
CAS-Nummer |
144865-27-0 |
|---|---|
Molekularformel |
C24H24B3N3 |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H24B3N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18,28-30H,1-3H2 |
InChI-Schlüssel |
LXGOVZPNWQGTAN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
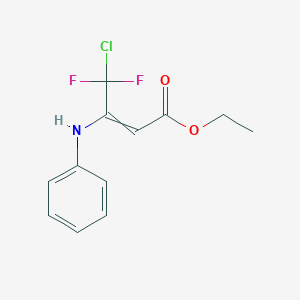
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)


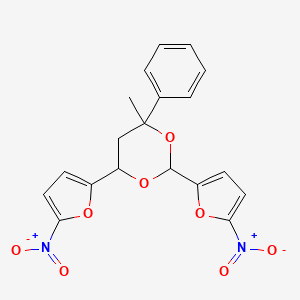

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
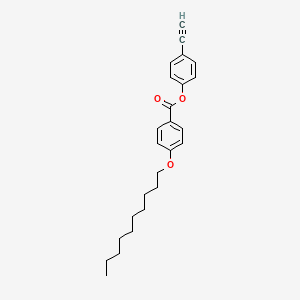
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
